1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl-

Description

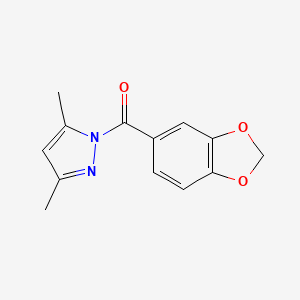

The compound 1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl- features a pyrazole core substituted at positions 3 and 5 with methyl groups. A 1,3-benzodioxole moiety is attached via a carbonyl group at the pyrazole’s 1-position. This structure combines the aromaticity of benzodioxole with the heterocyclic pyrazole system, which is often exploited in medicinal chemistry and materials science due to its hydrogen-bonding capabilities and metabolic stability .

Properties

IUPAC Name |

1,3-benzodioxol-5-yl-(3,5-dimethylpyrazol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-8-5-9(2)15(14-8)13(16)10-3-4-11-12(6-10)18-7-17-11/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCICYVXWKMZOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C2=CC3=C(C=C2)OCO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80148419 | |

| Record name | 1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108132-58-7 | |

| Record name | 1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108132587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

One-Pot 1,3-Diketone Cyclization

The pyrazole ring is constructed via a one-pot method reported by Heller et al., which involves:

- 1,3-Diketone synthesis : Reacting 3-benzoylpropionic acid derivatives (12a ) with acylating agents (acid chlorides or carboxylic acids activated by carbonyldiimidazole).

- Cyclocondensation : Treating the 1,3-diketone intermediate with hydrazine monohydrate to form the pyrazole ring.

For example, 13a–t (1,3-diketones) are generated from 12a and acylating agents, followed by in situ cyclization to yield 3,5-dimethylpyrazole derivatives (14a–t ). This method achieves moderate to high yields (60–85%) and tolerates diverse substituents.

Hydrazine-Hydrate-Mediated Cyclization

Alternative approaches employ substituted acetophenones and hydrazine hydrate under basic conditions. For instance, benzodioxole-5-carbaldehyde (2a ) reacts with methyl ketones in ethanol with sodium hydroxide to form chalcone intermediates, which undergo cyclization with hydrazine hydrate. This method is particularly effective for introducing aromatic substituents at the pyrazole 4-position.

N-Acylation of Pyrazole Derivatives

Acyl Chloride Coupling

The benzodioxolylcarbonyl group is introduced via N-acylation using benzodioxole-5-carbonyl chloride. The reaction typically proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) with a base (e.g., triethylamine) to scavenge HCl. For example:

Carbonyldiimidazole (CDI)-Mediated Activation

When acyl chlorides are unstable, CDI activates benzodioxole-5-carboxylic acid in situ. The carboxylic acid reacts with CDI to form an imidazolide intermediate, which couples with the pyrazole nitrogen under mild conditions. This method avoids harsh acidic conditions and improves yields (70–90%) for acid-sensitive substrates.

Protecting Group Strategies

Benzyl Protection of Hydroxamic Acid

In routes involving hydroxamic acid intermediates, a benzyl group protects the hydroxylamine moiety during pyrazole formation. For example, N-benzyloxy-4-oxo-4-phenylbutanamide (12a ) is used to construct the pyrazole core, followed by hydrogenolytic cleavage of the benzyl group using Pd/C and H₂.

Methoxy and tert-Butyl Deprotection

Substituents with methoxy or tert-butyl groups require post-cyclization deprotection. Boron tribromide (BBr₃) in DCM cleaves methoxy groups to phenols, while trifluoroacetic acid (TFA) removes tert-butyl protections. These steps ensure functional group compatibility during synthesis.

Alternative Routes: N-Alkylation and Microwave-Assisted Reactions

N-Alkylation of Pyrazole Esters

Sodium hydride-mediated N-alkylation introduces methyl groups at the pyrazole 3- and 5-positions. For instance, pyrazole esters (19 , 20 ) are treated with methyl iodide or benzyl halides in THF to install alkyl substituents. Subsequent hydrolysis or hydroxamation yields the final product.

Microwave-Assisted Hydroxamic Acid Formation

Converting ester intermediates to hydroxamic acids is accelerated under microwave irradiation. A mixture of hydroxylamine hydrochloride and sodium methoxide in methanol, irradiated at 100°C for 10 minutes, achieves near-quantitative conversion. This method reduces reaction times from hours to minutes.

Purification and Characterization

Crystallization Techniques

Crude products are purified via recrystallization from ethanol, DMF-ethanol mixtures, or dichloromethane-hexane systems. Single crystals suitable for X-ray diffraction are obtained by slow evaporation, as demonstrated for related pyrazole derivatives.

Spectroscopic Validation

- ¹H NMR : Key signals include the benzodioxole methylene protons (δ 5.95–6.05 ppm) and pyrazole methyl groups (δ 2.30–2.50 ppm).

- IR : Stretching vibrations for the carbonyl group (C=O) appear at 1680–1700 cm⁻¹.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| One-Pot Cyclization | Hydrazine, CDI | 70–85 | High efficiency, scalable | Requires anhydrous conditions |

| N-Acylation | Acyl chloride, TEA | 65–75 | Straightforward | Sensitive to moisture |

| Microwave-Assisted | NH₂OH·HCl, NaOMe | 85–95 | Rapid reaction times | Specialized equipment needed |

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl- has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl- involves its interaction with molecular targets such as enzymes or receptors. For instance, in anticancer applications, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis . The specific pathways involved can vary depending on the biological context and the target cells.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Pyrazole Derivatives

*Calculated molecular weights based on structural formulas.

†Estimated using fragment contributions.

Electronic and Steric Modulations

- Chlorine vs. Methyl : The 4-chloro analog () exhibits increased electrophilicity compared to the target compound, which could enhance reactivity in nucleophilic aromatic substitution. However, the methyl groups in the target compound may improve metabolic stability by reducing oxidative dehalogenation risks .

- Boron vs. Carbonyl : The boronate ester in enables cross-coupling reactivity absent in the target compound, highlighting how functional group choice dictates application scope .

Biological Activity

1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl- (CAS No. 108132-58-7) is a compound that belongs to the pyrazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and inflammatory conditions.

- Molecular Formula : C13H12N2O3

- Molecular Weight : 244.25 g/mol

- IUPAC Name : 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl-1H-pyrazole

- Structure : The compound features a benzodioxole moiety linked to a pyrazole ring, contributing to its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to 1H-Pyrazole have shown inhibitory effects against various cancer cell lines through mechanisms such as:

- Inhibition of Kinases : Pyrazoles can inhibit kinases like BRAF(V600E) and EGFR, which are crucial in cancer cell proliferation and survival .

- Synergistic Effects : Studies have demonstrated that combining pyrazoles with conventional chemotherapeutics like doxorubicin enhances cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231) .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory potential of pyrazoles has been documented extensively. For example:

- Carrageenan-Induced Edema Model : Compounds derived from pyrazoles have shown comparable anti-inflammatory effects to established drugs like indomethacin in animal models .

- Mechanism of Action : The inhibition of cyclooxygenase (COX) enzymes is a common pathway through which these compounds exert their analgesic effects.

Antimicrobial Activity

Pyrazole derivatives also display antimicrobial properties against various pathogens:

- Bacterial Inhibition : Compounds have been tested against strains such as E. coli and S. aureus, with some showing significant antibacterial activity .

- Fungal Activity : Certain pyrazoles have demonstrated antifungal properties against phytopathogenic fungi, indicating their potential use in agricultural applications .

Summary of Biological Activities

Case Studies and Research Findings

- Breast Cancer Study :

- Inflammation Model :

- Antimicrobial Testing :

Q & A

Q. Optimization Strategies :

- Monitor reaction progress via TLC or HPLC.

- Adjust stoichiometric ratios (e.g., 1.2:1 acyl chloride:pyrazole) to minimize unreacted starting material.

- Use inert atmospheres (N₂/Ar) to prevent hydrolysis of the acyl chloride .

Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

Q. Basic Research Focus

- FTIR : Confirm carbonyl (C=O) stretching vibrations (~1680–1720 cm⁻¹) and benzodioxole C-O-C asymmetric stretches (~1250–1300 cm⁻¹) .

- NMR (¹H/¹³C) : Assign peaks for pyrazole methyl groups (δ ~2.3–2.6 ppm for ¹H; ~10–15 ppm for ¹³C) and benzodioxole protons (δ ~6.0–6.5 ppm) .

- Single-Crystal X-ray Diffraction : Resolve molecular geometry, dihedral angles between the pyrazole and benzodioxole moieties, and hydrogen-bonding networks. SHELX software is recommended for refinement .

Q. Data Interpretation :

- Compare experimental bond lengths/angles with DFT-calculated values to validate accuracy .

How can single-crystal X-ray diffraction data be processed using software like SHELX to resolve molecular conformation ambiguities?

Q. Advanced Research Focus

- Data Collection : Use high-resolution detectors (e.g., CCD) with Mo/Kα radiation (λ = 0.71073 Å) at 298 K .

- SHELX Workflow :

- SHELXT : Index and scale data; generate initial phase estimates.

- SHELXL : Refine structural parameters (atomic positions, thermal displacement parameters) using least-squares minimization.

- Validation : Analyze R-factors (<0.05 for high-quality data) and electron density maps to identify disordered regions or solvent molecules .

- Handling Ambiguities :

What strategies are recommended for analyzing discrepancies in biological activity data across different assays?

Q. Advanced Research Focus

- Assay-Specific Variables :

- Mechanistic Studies :

Q. Troubleshooting :

- Account for solubility differences (e.g., DMSO vs. aqueous buffers) using dynamic light scattering (DLS) to monitor aggregation .

How do hydrogen bonding patterns in the crystal lattice influence the compound’s physicochemical properties?

Q. Advanced Research Focus

- Graph Set Analysis : Characterize hydrogen bonds (e.g., N–H···O, C–H···π) using Etter’s rules to identify motifs (e.g., chains, rings) .

- Impact on Properties :

- Solubility : Strong intermolecular H-bonding reduces aqueous solubility but enhances stability in crystalline form.

- Melting Point : Correlate with packing density; tighter H-bond networks elevate melting points (e.g., >150°C for similar derivatives) .

- Experimental Validation : Compare PXRD patterns of recrystallized samples with simulated patterns from single-crystal data .

What computational approaches are suitable for predicting reactivity and interaction with biological targets?

Q. Advanced Research Focus

- Density Functional Theory (DFT) :

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Optimize geometry at the B3LYP/6-31G(d,p) level and compute electrostatic potential (ESP) maps .

- Molecular Dynamics (MD) Simulations :

- QSAR Modeling :

- Correlate substituent effects (e.g., methyl groups at 3,5-positions) with bioactivity using descriptors like logP and polar surface area .

How can researchers address challenges in reproducing synthetic yields reported in literature?

Q. Advanced Research Focus

- Critical Factors :

- Troubleshooting :

- Characterize byproducts via LC-MS to identify competing pathways (e.g., over-acylation).

- Optimize solvent polarity (e.g., switch from THF to dichloromethane) to suppress side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.